molecular formula C10H11N B14563729 3-(Cyclopent-1-en-1-yl)pyridine CAS No. 62113-25-1

3-(Cyclopent-1-en-1-yl)pyridine

Cat. No.: B14563729
CAS No.: 62113-25-1
M. Wt: 145.20 g/mol
InChI Key: MQDGOBCPTMTQBS-UHFFFAOYSA-N
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Description

3-(Cyclopent-1-en-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclopentene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-1-en-1-yl)pyridine can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. This reaction typically requires the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately leading to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalytic systems can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-1-en-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopentyl-substituted pyridines.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and cyclopentyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Cyclopent-1-en-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-en-1-yl)pyridine involves its interaction with various molecular targets and pathways. For instance, its derivatives can act as antagonists of calcium channels, influencing cellular signaling pathways. Additionally, the compound’s structure allows it to interact with protein kinases, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopent-1-en-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62113-25-1

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-(cyclopenten-1-yl)pyridine

InChI

InChI=1S/C10H11N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h3-4,6-8H,1-2,5H2

InChI Key

MQDGOBCPTMTQBS-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CN=CC=C2

Origin of Product

United States

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